methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877143
InChI: InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate

CAS No.:

Cat. No.: VC15877143

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate -

Specification

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Standard InChI InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3/t8-/m0/s1
Standard InChI Key UXDOSHAYWISNPJ-QMMMGPOBSA-N
Isomeric SMILES COC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)N
Canonical SMILES COC(=O)CC(C1=CC2=C(C=C1)OCO2)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl (S)-3-amino-3-(benzo[d] dioxol-5-yl)propanoate (CAS: 181517-86-2) features a stereogenic center at the C3 position, conferring (S)-configuration . The benzo[d] dioxole group, a bicyclic ether system, contributes to its lipophilicity and potential blood-brain barrier permeability. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.22 g/mol
IUPAC Namemethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
SMILESCOC(=O)CC@@HN

The (S)-enantiomer's configuration is critical for potential biological activity, as evidenced by structure-activity relationships in analogous compounds.

Physicochemical Characteristics

While comprehensive solubility data remain unpublished, the compound demonstrates stability in anhydrous conditions and moderate polarity suitable for organic solvent systems . Its benzo[d] dioxole moiety enhances π-π stacking capabilities, a property leveraged in chromatographic purification.

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically begins with catechol, proceeding through multi-step functionalization:

  • Benzodioxole Formation: Catechol undergoes alkylation to generate the benzo[d] dioxole core.

  • Chiral Center Introduction: Asymmetric synthesis techniques, potentially employing Evans auxiliaries or enzymatic resolution, establish the (S)-configuration.

  • Propanoate Esterification: Carboxylic acid intermediates are methylated using diazomethane or methanol under acidic conditions .

A representative batch (CAS: 223697-48-1) of its hydrochloride salt reported 89.8% yield after recrystallization, highlighting process efficiency .

Process Optimization

Key challenges include preserving enantiomeric purity during scale-up. Industrial protocols employ inert atmospheres (N₂/Ar) to prevent racemization . Reaction monitoring via HPLC with chiral stationary phases ensures >98% enantiomeric excess in final products .

HazardPrecautionary MeasureSource
Eye irritation (H319)Goggles with side shields
Skin sensitization (H315)Nitrile gloves (≥8 mil thickness)
Harmful if swallowed (H302)Fume hood use during weighing

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